3-Bromo-N-ethyl-4,5-difluorobenzamide
Description
3-Bromo-N-ethyl-4,5-difluorobenzamide is a halogenated benzamide derivative characterized by a bromine atom at the 3-position, fluorine atoms at the 4- and 5-positions, and an ethyl group attached to the nitrogen of the amide moiety. Its molecular formula is C₉H₈BrF₂NO, with a molecular weight of 264.07 g/mol. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents, which influence reactivity, solubility, and biological activity .
Properties
IUPAC Name |
3-bromo-N-ethyl-4,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO/c1-2-13-9(14)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWXPUACUABOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C(=C1)Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-ethyl-4,5-difluorobenzamide typically involves the following steps:
Fluorination: The fluorine atoms are introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions.
Amidation: The final step involves the formation of the benzamide by reacting the brominated and fluorinated benzene derivative with ethylamine (C2H5NH2) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-ethyl-4,5-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Potassium fluoride (KF), cesium fluoride (CsF), dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd), boronic acids, bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with different oxidation states.
Scientific Research Applications
3-Bromo-N-ethyl-4,5-difluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is studied for its properties in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in biochemical assays to investigate its effects on various biological pathways and targets.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and intermediates.
Mechanism of Action
The mechanism of action of 3-Bromo-N-ethyl-4,5-difluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The ethyl group enhances its lipophilicity, facilitating its passage through biological membranes. The compound can inhibit or activate certain enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
Below is a comparative table of key structural analogs:
Key Observations:
- Halogen Effects : Bromine at the 3-position (target compound) enhances electrophilic substitution reactivity compared to chlorine in 4-Chloro-2,5-difluorobenzamide .
- N-Substituents : The ethyl group improves metabolic stability over cyclopropyl (e.g., 4-Bromo-N-cyclopropyl-2,5-difluorobenzamide) or aryl groups (e.g., 3-Bromo-N-(4-fluorophenyl)benzamide) .
- Fluorine Positioning : 4,5-Difluoro substitution in the target compound creates a steric hindrance that directs reactions to the 2- and 6-positions, unlike 2,5-difluoro isomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
